1-[[4-(Pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide

Membrane fusion HPTS/DPX assay fluorescence quenching efficiency

Fluorescence quenching assays requiring liposome fusion or membrane permeability readouts demand a collisional-not static-quencher. Generic substitution with static quenchers abolishes signal in the ANTS/DPX assay. DPX (CAS 14208-10-7) resolves this: • Collisional quenching of ANTS (530 nm), HPTS (510 nm), and pyrenetetrasulfonic acid with no native fluorescence background • Enables quantitative leakage/fusion detection via dilution-dependent dequenching; 99.7% HPTS quench efficiency • ≥95% purity (TLC); water-soluble (1 mg/mL); ships ambient; store at 2-8°C

Molecular Formula C18H18BrN2+
Molecular Weight 342.3 g/mol
CAS No. 14208-10-7
Cat. No. B082707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[4-(Pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide
CAS14208-10-7
Synonyms4-DPX
alpha,alpha'-dipyridinium p-xylene dibromide
N,N'-4-xylylenebis(pyridinium bromide)
N,N'-4-xylylenebis(pyridinium)
p-xylenebis(pyridinium bromide)
p-xylylene bis(pyridinium) bromide
Molecular FormulaC18H18BrN2+
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-]
InChIInChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1
InChIKeyMRNXNYOVVRYWEZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DPX Bromide: Collisional Quencher for Membrane Assays


Target compound 1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide (CAS 14208-10-7), also known as DPX or p-xylene-bis(N-pyridinium bromide) [1], is a symmetrical bis-pyridinium dibromide salt (MW 422.16; C₁₈H₁₈Br₂N₂) classified as a cationic collisional fluorescence quencher . Unlike static (contact) quenchers that rely on ground-state complex formation, DPX operates via a diffusion-controlled collisional mechanism, quenching polyanionic fluorophores such as ANTS, HPTS, and pyrenetetrasulfonic acid without requiring covalent conjugation to the probe . Its commercial availability at ≥95% purity (TLC) and water solubility (1 mg/mL) support its use as a standard tool in liposome fusion, membrane permeability, and liposome leakage assays .

Why DPX Cannot Be Substituted in Fusion Assays


Fluorescence quenchers are not functionally interchangeable: the fundamental mechanistic distinction between collisional (dynamic) and static quenching dictates applicability in aqueous compartment mixing assays. DPX is a small-molecule, highly water-soluble cationic collisional quencher that requires physical collision with fluorophore molecules to effect quenching . This is mechanistically distinct from static quenchers such as BHQ (Black Hole Quencher) dyes and DABCYL, which require covalent linkage to probes or ground-state complex formation . Generic substitution with a static quencher in the ANTS/DPX liposome fusion assay would abolish signal because the assay relies on the dilution-dependent reversal of collisional quenching when co-encapsulated ANTS and DPX are released into the external medium—a mechanism that static quenchers cannot replicate . Furthermore, DPX's ability to quench multiple polyanionic fluorophores (ANTS at 530 nm; HPTS at 510 nm; pyrenetetrasulfonic acid) with no native fluorescence background makes it uniquely suited for multiplexed or sequential leakage/fusion readouts .

Quantitative Evidence Against Comparator Technologies


Superior HPTS Quenching Efficiency Over Static Quenchers

In a direct quantitative comparison of quenching efficiency, DPX achieves 99.7% quenching of the fluorophore HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid) under co-encapsulation conditions [1]. This near-complete suppression of baseline fluorescence is critical for maximizing the signal-to-noise ratio in content-mixing and leakage assays. By contrast, common static quenchers such as DABCYL and BHQ-1 require covalent conjugation to the probe and exhibit quenching efficiencies that are highly dependent on spectral overlap and distance, typically yielding 90–97% quenching in optimized dual-labeled probe contexts, but are inapplicable to free-solution collisional assays . The 99.7% value for DPX is measured under assay-relevant conditions (40 mM DPX co-encapsulated with HPTS in liposomes) [1].

Membrane fusion HPTS/DPX assay fluorescence quenching efficiency

Higher Leakage Sensitivity vs. Tb/DPA Assay

In a direct comparative study of two standard liposome leakage assays using the same pore-forming β-sheet peptide library, the ANTS/DPX assay consistently reported higher leakage than the Tb/DPA assay, despite using larger molecular probes (ANTS MW ~427 Da vs Tb³⁺/DPA complex) [1]. Specifically, at a peptide-to-lipid ratio of 1:500, the ANTS/DPX system detected measurable, concentration-dependent leakage for all selected peptides, whereas the Tb/DPA assay showed lower fractional leakage under identical conditions [1]. The authors explicitly state: 'It is interesting to note that the ANTS/DPX assay always reports higher leakage than the Tb/DPA assay, despite using larger probes' [1]. This difference is mechanistically significant: DPX, as a small-molecule quencher, can report on smaller or more transient pore openings that the Tb³⁺/DPA chelation-based system may miss.

Membrane leakage ANTS/DPX Tb/DPA pore-forming peptides

Lipid Transition Temperature Modulation

A quantitative biophysical study demonstrated that DPX, when encapsulated inside liposomes for a contents-mixing assay, lowers the main phase transition temperature (Tm) of bovine brain phosphatidylserine (BBPS) by approximately 10°C and decreases the temperature threshold for Ca²⁺- and Ba²⁺-induced lipid mixing [1]. This perturbation is stoichiometric and reproducible, and critically, it demonstrates that DPX meaningfully alters the physical properties of the lipid bilayer from the inner leaflet side [1]. No comparable Tm perturbation data have been reported for alternative quenchers such as Tb/DPA or calcein-cobalt systems used in similar liposome fusion contexts, making this a DPX-specific biophysical parameter that must be accounted for in experimental design.

Membrane biophysics lipid mixing transition temperature phosphatidylserine

Cholinesterase Inhibition Profile

Beyond its role as a fluorescence quencher, DPX has been characterized as a weak bis-quaternary ammonium salt inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values of 1540 μM and 529 μM, respectively [1]. This pharmacological activity is absent in purely static quenchers such as BHQ dyes and DABCYL, which are designed to be biologically inert chromophores. While the inhibitory potency is low (mM range), this dual functionality—collisional quenching plus cholinesterase inhibition—is structurally unique to bis-pyridinium compounds and may be relevant for studies investigating cholinergic pharmacology alongside membrane dynamics.

Acetylcholinesterase inhibition butyrylcholinesterase bis-quaternary ammonium IC50

Transportable Quencher for Synthetic Carrier Assays

In a synthetic transport assay using large unilamellar vesicles, the HPTS/DPX probe/quencher pair was employed to detect carrier-mediated transmembrane transport of otherwise impermeable analytes [1]. The experimental design relies on the selective transport of the cationic quencher DPX from the intravesicular compartment to the external bulk solution upon carrier activation, resulting in dequenching of HPTS fluorescence as the optical signal [1]. This directional transport of DPX—enabled by its small molecular size, permanent positive charge, and water solubility—constitutes a functional readout that is mechanistically inaccessible to covalently attached static quenchers (BHQ, DABCYL) or to metal-ion-based quenchers (Tl⁺, Cs⁺) that lack the requisite membrane transport properties in carrier systems .

Synthetic transport systems HPTS/DPX probe/quencher pair supramolecular chemistry cargo translocation

Defined Extinction Coefficient for Assay Standardization

Commercially, DPX is supplied with a minimum purity specification of ≥95% (TLC) and a defined molar extinction coefficient range of ε = 8.6–9.2 at 256–262 nm in water . This level of spectrophotometric characterization allows users to verify concentration independently by UV-Vis spectroscopy, which is essential for the quantitative Stern-Volmer analysis of collisional quenching kinetics. In contrast, many alternative quenchers (e.g., BHQ dyes, DABCYL derivatives) are supplied with purity specifications based solely on HPLC area percent, without an experimentally determined extinction coefficient for the end user to validate concentration in aqueous assay buffers . The combination of TLC-based purity and a defined ε value provides a measurable quality benchmark that directly supports inter-laboratory reproducibility of DPX-based assays.

Quality control extinction coefficient purity specification assay reproducibility

DPX Application Scenarios for Procurement


Liposome Fusion and Content-Mixing Assays

DPX is the established cationic quencher for the ANTS/DPX fluorescence fusion assay . In this widely cited protocol, separate vesicle populations are loaded with 25 mM ANTS and 90 mM DPX; fusion results in collisional quenching of ANTS fluorescence monitored at 530 nm (excitation 360 nm). This application leverages DPX's collisional quenching mechanism, its water solubility, and its compatibility with polyanionic fluorophores. The ANTS/DPX assay has been employed in studies of viral membrane fusion, annexin-membrane interactions, and HIV fusion peptide activity .

Membrane Permeability and Leakage Quantification

For quantitative leakage assays, ANTS (12.5 mM) and DPX (45 mM) are co-encapsulated into liposomes; upon membrane disruption, dilution of both probe and quencher into the external medium results in fluorescence dequenching proportional to the extent of leakage . This assay is particularly valuable for characterizing pore-forming proteins, antimicrobial peptides, and membrane-active toxins. The superior sensitivity of ANTS/DPX over Tb/DPA for detecting transient or small-pore leakage [1] makes DPX the preferred quencher for studies requiring detection of subtle membrane perturbations.

Synthetic Transporter Activity Screening

DPX serves as both quencher and transportable cationic species in HPTS/DPX-based transporter assays [2]. Large unilamellar vesicles co-loaded with HPTS and DPX exhibit low baseline fluorescence; addition of synthetic carriers that selectively transport DPX (but not HPTS) from the intravesicular to extravesicular compartment results in HPTS fluorescence increase at 510 nm. This application exploits DPX's unique combination of collisional quenching efficiency (99.7% quench of HPTS [3]) and its ability to function as a substrate for synthetic transmembrane carriers.

Membrane Biophysics and Bilayer Perturbation

DPX's demonstrated ability to lower the main phase transition temperature (Tm) of phosphatidylserine bilayers by approximately 10°C [4] makes it a tool compound for biophysical studies investigating how inner-leaflet perturbations affect membrane fusion propensity. Researchers can use DPX not merely as a passive reporter but as an active modulator of bilayer physical properties, enabling dose-response studies of quencher concentration versus fusion temperature threshold.

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